5-(Dimethylamino)isophthalic acid
Overview
Description
5-(Dimethylamino)isophthalic acid, also known as 1,3-Benzenedicarboxylic acid, 5-(dimethylamino)-, is an organic compound with the molecular formula C10H11NO4. It is primarily used as an intermediate in organic synthesis and as a catalyst in various industrial processes. This compound is also utilized in the synthesis of certain polymer materials, dyes, and pigments .
Preparation Methods
5-(Dimethylamino)isophthalic acid can be synthesized through the reaction of phthalic anhydride with dimethylformamide. This reaction typically occurs in organic solvents such as xylene or chlorinated hydrocarbons . The reaction conditions often involve heating and the use of catalysts to facilitate the process. Industrial production methods may vary, but they generally follow similar synthetic routes with optimization for large-scale production.
Chemical Reactions Analysis
5-(Dimethylamino)isophthalic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert it into amines or other reduced forms.
Substitution: It can undergo substitution reactions where the dimethylamino group is replaced by other functional groups. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
5-(Dimethylamino)isophthalic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and polymers.
Biology: This compound is employed in the development of fluorescent probes and dyes for biological imaging.
Medicine: It serves as an intermediate in the synthesis of pharmaceutical compounds.
Industry: It is used in the production of high-performance materials such as polyesters and polyurethanes.
Mechanism of Action
The mechanism by which 5-(Dimethylamino)isophthalic acid exerts its effects involves its interaction with various molecular targets. In biological systems, it can act as a fluorescent probe by binding to specific biomolecules and emitting fluorescence upon excitation. In chemical reactions, its dimethylamino group can participate in nucleophilic substitution reactions, facilitating the formation of new chemical bonds .
Comparison with Similar Compounds
5-(Dimethylamino)isophthalic acid can be compared with other similar compounds such as:
5-Aminoisophthalic acid: This compound has an amino group instead of a dimethylamino group, which affects its reactivity and applications.
5-Nitroisophthalic acid: The presence of a nitro group makes this compound more reactive in certain chemical reactions.
5-Hydroxyisophthalic acid: The hydroxy group in this compound provides different chemical properties and reactivity compared to the dimethylamino group.
Each of these compounds has unique properties and applications, making this compound distinct in its specific uses and reactivity.
Properties
IUPAC Name |
5-(dimethylamino)benzene-1,3-dicarboxylic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO4/c1-11(2)8-4-6(9(12)13)3-7(5-8)10(14)15/h3-5H,1-2H3,(H,12,13)(H,14,15) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LDQGLUYMXUOGRH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC(=CC(=C1)C(=O)O)C(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NO4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.20 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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